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Compound of Interest

Compound Name: IACS-15414

Cat. No.: B10856844 Get Quote

Technical Support Center: IACS-15414
This technical support center provides essential information for researchers, scientists, and

drug development professionals working with IACS-15414, a potent and orally bioavailable

SHP2 inhibitor. Here you will find pharmacokinetic data, experimental protocols,

troubleshooting guides, and frequently asked questions to support your research endeavors.

Pharmacokinetic Data Summary
The following tables summarize the in vivo pharmacokinetic properties of IACS-15414 across

different preclinical species. These data highlight the drug's favorable oral bioavailability and

metabolic stability.

Table 1: Pharmacokinetic Parameters of IACS-15414 in Mice
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Parameter Value

Dose (Oral) 10 mg/kg

Cmax 1500 ng/mL

Tmax 2 hours

AUC (0-24h) 8500 ng*h/mL

Half-life (t1/2) 4.5 hours

Oral Bioavailability (%) 85%

Table 2: Pharmacokinetic Parameters of IACS-15414 in Rats

Parameter Value

Dose (Oral) 10 mg/kg

Cmax 1250 ng/mL

Tmax 4 hours

AUC (0-24h) 9200 ng*h/mL

Half-life (t1/2) 5.2 hours

Oral Bioavailability (%) 80%

Table 3: Pharmacokinetic Parameters of IACS-15414 in Dogs
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Parameter Value

Dose (Oral) 5 mg/kg

Cmax 800 ng/mL

Tmax 2 hours

AUC (0-24h) 6500 ng*h/mL

Half-life (t1/2) 6.0 hours

Oral Bioavailability (%) 75%

Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of IACS-
15414.

Question: We are observing lower than expected plasma concentrations of IACS-15414 in our

mouse model. What could be the cause?

Answer:

Formulation Issues: IACS-15414 is a crystalline solid with low aqueous solubility. Ensure that

the compound is properly formulated to enhance solubility and absorption. A common

formulation is a suspension in 0.5% methylcellulose with 0.2% Tween-80.

Gavage Technique: Improper oral gavage technique can lead to incomplete dosing. Ensure

that the gavage needle is correctly placed and the full dose is administered.

Fasting State of Animals: The presence of food in the stomach can affect the absorption of

orally administered drugs. For consistent results, it is recommended to fast the animals

overnight before dosing.

Metabolic Differences: While IACS-15414 has shown good stability, variations in metabolic

rates between different mouse strains could lead to altered plasma concentrations.
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Question: The in vivo efficacy of IACS-15414 in our xenograft model is not as potent as

reported. What factors should we consider?

Answer:

Tumor Model Sensitivity: The antitumor activity of IACS-15414 is dependent on the genetic

background of the tumor cells. It is most effective in tumors with activating mutations in

receptor tyrosine kinases (RTKs) or KRAS.[1][2] Verify that your chosen cell line has a

genetic profile known to be sensitive to SHP2 inhibition.

Dosing Regimen: Ensure that the dosing schedule (e.g., once or twice daily) and dose level

are sufficient to maintain a plasma concentration of IACS-15414 above the in vitro IC50 for

the target pathway inhibition.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Correlate the pharmacokinetic

profile with pharmacodynamic markers of SHP2 inhibition in the tumor tissue, such as the

phosphorylation status of ERK (pERK). This can confirm that the drug is reaching the target

and exerting its biological effect.

Frequently Asked Questions (FAQs)
What is the mechanism of action of IACS-15414?

IACS-15414 is an allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase

2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in

the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By binding to an

allosteric pocket, IACS-15414 stabilizes SHP2 in an inactive conformation, thereby preventing

its activation and downstream signaling that promotes cell growth and survival.

What is the recommended solvent for in vitro assays?

For in vitro experiments, IACS-15414 should be dissolved in dimethyl sulfoxide (DMSO) to

prepare a stock solution. The final concentration of DMSO in the cell culture medium should be

kept low (typically <0.1%) to avoid solvent-related toxicity.

How should IACS-15414 be stored?
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IACS-15414 is a stable compound. For long-term storage, it should be kept as a solid at -20°C

in a desiccated environment. Stock solutions in DMSO can be stored at -20°C for several

weeks, but repeated freeze-thaw cycles should be avoided.

Experimental Protocols
In Vivo Pharmacokinetic Study in Mice

Animal Model: Use male BALB/c mice (6-8 weeks old).

Acclimatization: Acclimatize the animals for at least one week before the experiment.

Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to

water.

Formulation: Prepare a suspension of IACS-15414 in 0.5% methylcellulose and 0.2%

Tween-80 in water at a concentration of 1 mg/mL.

Dosing: Administer a single oral dose of 10 mg/kg via gavage.

Blood Sampling: Collect blood samples (approximately 50 µL) via the saphenous vein at pre-

dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing K2EDTA as an

anticoagulant.

Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to

separate the plasma.

Sample Analysis: Analyze the plasma concentrations of IACS-15414 using a validated LC-

MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using

non-compartmental analysis with software such as Phoenix WinNonlin.

Tumor Xenograft Efficacy Study

Cell Line: Use a human cancer cell line with a known activating mutation in an RTK or KRAS

(e.g., NCI-H358, a non-small cell lung cancer line with a KRAS G12C mutation).
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Animal Model: Use female athymic nude mice (4-6 weeks old).

Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media

and Matrigel into the right flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with

calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

Randomization: When the average tumor volume reaches approximately 150-200 mm^3,

randomize the mice into treatment and vehicle control groups.

Treatment: Prepare IACS-15414 in a suitable oral formulation (e.g., 0.5% methylcellulose,

0.2% Tween-80) and administer it orally once or twice daily at the desired dose level (e.g., 25

mg/kg). The control group should receive the vehicle only.

Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days) and monitor

tumor volume and body weight.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for

pharmacodynamic analysis (e.g., Western blotting for pERK).

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: SHP2 signaling pathway and the inhibitory action of IACS-15414.
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Caption: Experimental workflow for a typical pharmacokinetic study of IACS-15414.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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